N-Isopropylpentedrone Hydrochloride Structural Differentiation: α-Aminoketone Backbone with N-Isopropyl Substitution
N-Isopropylpentedrone hydrochloride is a defined α-aminoketone derivative, structurally distinguished from the broad class of synthetic cathinones by its specific N-isopropyl substitution on the pentedrone backbone [1]. This structural designation is supported by its inclusion as a reference compound in the α-aminoketone patent literature [2]. The hydrochloride salt form ensures consistent handling and solubility properties essential for reproducible analytical workflows .
| Evidence Dimension | Structural classification and chemical identity |
|---|---|
| Target Compound Data | C14H22ClNO (MW: 255.78); α-aminoketone derivative; 1-phenyl-2-(propan-2-ylamino)pentan-1-one hydrochloride |
| Comparator Or Baseline | Pentedrone: N-methyl substitution (MW: 191.27); N-Ethylpentedrone: N-ethyl substitution (MW: 205.30); α-PVP: N-pyrrolidine substitution [3] |
| Quantified Difference | Target compound contains N-isopropyl group (branched C3 alkyl) vs. comparator N-methyl (linear C1), N-ethyl (linear C2), or pyrrolidine ring substitution patterns. This substitution increases calculated LogP to approximately 2.59 vs. pentedrone's lower LogP [4]. |
| Conditions | Structural comparison based on chemical nomenclature and molecular formula; LogP values from in silico predictions [4]. |
Why This Matters
For forensic laboratories and analytical reference standard procurement, the N-isopropyl substitution pattern dictates the compound's specific mass spectrometric fragmentation signature and chromatographic retention, making it non-interchangeable with other cathinone reference materials.
- [1] Cayman Chemical. α-Isopropylaminopentiophenone (hydrochloride) (Item No. 20021). Analytical Reference Standard Documentation. View Source
- [2] α-Aminoketone derivatives. United Kingdom Patent GB1069797A. View Source
- [3] Eshleman AJ, Wolfrum KM, Reed JF, et al. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. JPET 2017;360(1):33-47. View Source
- [4] UNII-FDA Molecular Docking Database. N-ISOPROPYLPENTEDRONE (CAS 18296-65-6) Computed Properties: cLogP 2.5915, Druglikeness 1.4457. View Source
